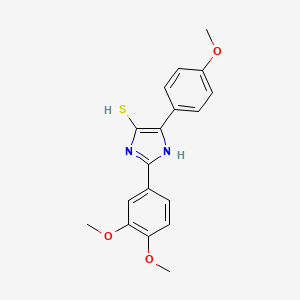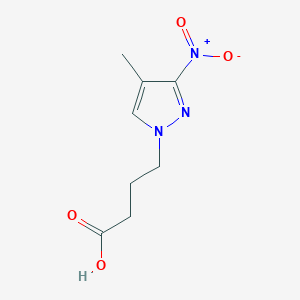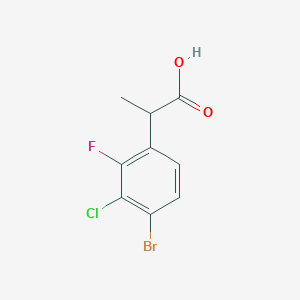
2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole-5-thiol is a complex organic compound characterized by its unique structure, which includes both imidazole and thiol functional groups. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole-5-thiol typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazole Ring: This can be achieved through the condensation of an aldehyde (such as 3,4-dimethoxybenzaldehyde) with an amine (such as 4-methoxyaniline) in the presence of an acid catalyst.
Introduction of the Thiol Group: The thiol group can be introduced via nucleophilic substitution reactions, where a suitable thiolating agent (like thiourea) reacts with the imidazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and the use of advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole-5-thiol can undergo oxidation to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or the aromatic groups.
Substitution: The methoxy groups on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or iodine can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Reduced Imidazole Derivatives: Resulting from the reduction of the imidazole ring.
Substituted Aromatic Compounds: Formed through nucleophilic substitution of the methoxy groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In synthetic chemistry, 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole-5-thiol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has shown promise in biological studies due to its potential pharmacological activities. It can act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development. Research has indicated its potential use in treating diseases such as cancer and inflammatory conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability. Its unique chemical properties make it suitable for applications in the production of advanced polymers and coatings.
Wirkmechanismus
The mechanism by which 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole-5-thiol exerts its effects is primarily through its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, altering their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(3,4-Dimethoxyphenyl)-1H-imidazole-5-thiol: Lacks the 4-methoxyphenyl group, which may affect its biological activity and chemical reactivity.
4-(4-Methoxyphenyl)-1H-imidazole-5-thiol: Lacks the 3,4-dimethoxyphenyl group, potentially altering its pharmacological properties.
2-Phenyl-4-(4-methoxyphenyl)-1H-imidazole-5-thiol: Similar structure but without the methoxy groups on the phenyl ring, which can influence its reactivity and interactions.
Uniqueness
The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups in 2-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1H-imidazole-5-thiol provides a unique combination of electronic and steric effects, enhancing its potential as a versatile compound in various applications. The methoxy groups can participate in hydrogen bonding and other interactions, making this compound particularly interesting for further research and development.
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-imidazole-4-thiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-21-13-7-4-11(5-8-13)16-18(24)20-17(19-16)12-6-9-14(22-2)15(10-12)23-3/h4-10,24H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBZKCHKLOQLAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=C(C=C3)OC)OC)S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-(2,2,2-Trifluoroethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2722950.png)
![(2E)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-phenylprop-2-en-1-one](/img/structure/B2722951.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)benzamide](/img/structure/B2722952.png)

![2-chloro-1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2722955.png)

![(2E)-3-[(5-fluoro-2-methylphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2722957.png)
![N-(6-methoxypyrimidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2722960.png)



![1-[4-(4-METHYLBENZENESULFONYL)-2-(2-METHYLPHENYL)-1,3-OXAZOL-5-YL]AZEPANE](/img/structure/B2722969.png)
![2,4-dimethoxy-N-[11-(methylsulfanyl)-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl]benzamide](/img/structure/B2722970.png)
![N-(2-chlorophenyl)-4-[(5E)-5-[(furan-2-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2722971.png)
